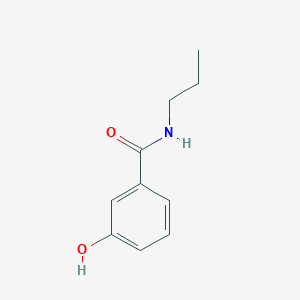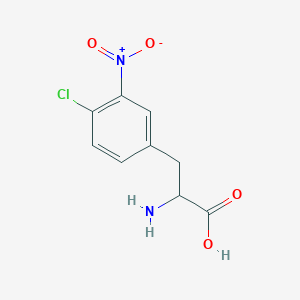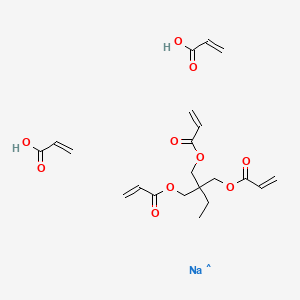
聚(丙烯酸)钠盐
描述
Poly(acrylic acid), sodium salt, also known as Sodium Polyacrylate, is a superabsorbent polymer . It is composed of crosslinked networks of hydrophilic polymers and can absorb and retain a large capacity of water-based fluids . The release of the absorbed fluids is tough even under applied pressure .
Synthesis Analysis
Sodium acrylate, a metal salt, can be prepared by an acid-base reaction between sodium hydroxide and acrylic acid . It can be used in the preparation of poly(sodium acrylate) using bulk, solution, emulsion, and suspension polymerization techniques .Molecular Structure Analysis
Sodium polyacrylate is an anionic polyelectrolyte with negatively charged carboxylic groups in the main chain . It is a polymer made up of chains of acrylate compounds. It contains sodium, which gives it the ability to absorb large amounts of water .Chemical Reactions Analysis
The swelling performance and adsorption kinetics of Sodium Polyacrylate were evaluated based upon their stimuli response to pH and salinity at varying temperature and reaction time periods . Reaction conditions strongly influence the swelling performance of the superabsorbent polymer hydrogels .Physical And Chemical Properties Analysis
Dry Poly(acrylic acid), sodium salt is a white solid . It is capable of absorbing many times its weight in water, and hence is used in disposable diapers . It has good mechanical stability, high heat resistance, and strong hydration .科学研究应用
1. 流变行为和链形态学
聚(丙烯酸) (PAA) 在碳酸钠溶液中由于 PAA 链形成特殊形态结构而表现出独特的流变行为。Fang 和 Somasundaran (2010) 的研究揭示了单个聚合物链的尺寸和形状、它们的有效流体动力学区域以及离子种类的凝聚。了解这些相互作用对于聚合物-盐相互作用很重要的行业至关重要 (Fang & Somasundaran, 2010)。
2. 热稳定性和金属络合
Sebastian、George 和 Mathew (1998) 的研究重点是聚(丙烯酸)钠盐及其各种金属配合物的热稳定性。他们发现这些体系的热稳定性因形成的特定金属配合物而异,为需要耐温材料的领域提供了潜在的应用 (Sebastian, George, & Mathew, 1998)。
3. 聚合物水凝胶应用
Liu、Li 和 Wang (2012) 探索了聚(丙烯酸-马来酸酐) 钠盐在农业中的应用,特别是在配制具有快速崩解和低热分解率等增强性能的颗粒悬浮液中。这凸显了其在农化制剂中的潜力 (Liu, Li, & Wang, 2012)。
4. 生物医学应用
Whitty 等人(2015) 对聚(丙烯酸-共丙烯酸钠) 作为一种 pH 响应性聚合物用于抗癌药物递送进行了研究。他们的研究重点是细胞毒性、细胞内效应以及与血清蛋白的相互作用,这些对于开发有效的药物递送系统至关重要 (Whitty et al., 2015)。
5. 海水淡化应用
Arens 等人(2017) 研究了聚(丙烯酸) 水凝胶在海水淡化中的应用。他们研究了这一过程的能耗及其在盐分离中的有效性,展示了水凝胶在水净化技术中的潜力 (Arens et al., 2017)。
6. 吸水性
Li、Zhang 和 Wang (2005)
开发了一种聚(丙烯酸)/腐植酸钠超吸水性复合材料,展示了其显着的吸水性。这种特性可用于农业等领域,其中保水至关重要 (Li, Zhang, & Wang, 2005)。
7. 在各种条件下的聚合物稳定性
Farooqi 等人(2017) 研究了聚(N-异丙基丙烯酰胺-共-丙烯酸) 微凝胶在不同温度、pH 和氯化钠浓度下的胶体稳定性。了解这些聚合物微凝胶的稳定性对于生物医学和制药应用至关重要,在这些应用中需要受控的环境条件 (Farooqi et al., 2017)。
作用机制
安全和危害
Poly(acrylic acid), sodium salt may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
未来方向
The application of superabsorbent polymer hydrogels is gaining much research attention . They can be used for a wide range of applications including agriculture, environmental engineering, biomedical and tissue engineering, oilfield, construction and electrical products, personal care products, and wastewater treatment .
属性
InChI |
InChI=1S/C15H20O6.2C3H4O2.Na/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3;2*1-2-3(4)5;/h5-7H,1-3,8-11H2,4H3;2*2H,1H2,(H,4,5); | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXOQBDSESNDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C.C=CC(=O)O.C=CC(=O)O.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28NaO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76774-25-9 | |
| Details | Compound: 2-Propenoic acid, polymer with 1,1′-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] di-2-propenoate and sodium 2-propenoate (1:1) | |
| Record name | 2-Propenoic acid, polymer with 1,1′-[2-ethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] di-2-propenoate and sodium 2-propenoate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76774-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156594549 | |
CAS RN |
76774-25-9 | |
| Record name | Poly(acrylic acid) partial sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





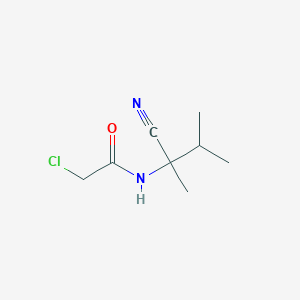

![4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B3340578.png)
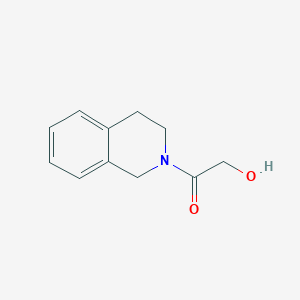
![2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile](/img/structure/B3340598.png)
![(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B3340609.png)
![4-ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3340615.png)
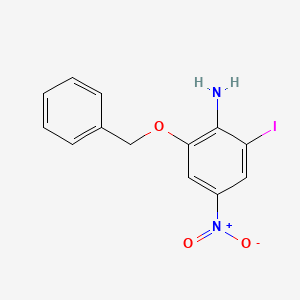
![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B3340629.png)
